molecular formula C17H15N3O3S B2696563 2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1396795-29-1

2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2696563
CAS No.: 1396795-29-1
M. Wt: 341.39
InChI Key: MVAGVWKBOCWWFA-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a heterocyclic compound characterized by a unique scaffold combining ethanone, azetidine, 1,2,4-oxadiazole, and thiophene moieties. Its structure features:

  • Ethanone core: A ketone group at position 1, substituted with a phenoxy group at position 2.
  • Azetidine ring: A four-membered saturated nitrogen-containing ring linked to the ethanone core.
  • Thiophen-3-yl: A sulfur-containing aromatic ring substituted at position 3 of the oxadiazole, influencing electronic properties and π-π interactions.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic engagement.

Properties

IUPAC Name

2-phenoxy-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15(10-22-14-4-2-1-3-5-14)20-8-13(9-20)17-18-16(19-23-17)12-6-7-24-11-12/h1-7,11,13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAGVWKBOCWWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and oxadiazole rings, followed by their integration into the azetidine framework. Key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.

    Construction of the Azetidine Ring: This step may involve the cyclization of amino alcohols or similar intermediates.

    Final Coupling: The phenoxy group is introduced through nucleophilic substitution or similar reactions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The phenoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxadiazole ring may produce amine derivatives.

Scientific Research Applications

2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the oxadiazole ring may interact with nucleic acids, while the thiophene ring could influence protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Compound Name & Source Core Structure Heterocycle Substituents Hypothesized Biological Relevance
Target Compound Ethanone-azetidine-oxadiazole 1,2,4-oxadiazole Thiophen-3-yl, phenoxy Potential kinase or protease inhibition (inferred from oxadiazole-azetidine motifs)
2-[5-fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol () Phenoxy-ethanol-oxadiazole 1,2,4-oxadiazole Thiophen-2-yl, fluoro, methylamino Possible CNS activity due to ethanol moiety; thiophene position may alter binding
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Triazole-phenylethanone 1,2,4-triazole Phenylsulfonyl, difluorophenyl Likely antifungal/kinase inhibitory activity (common for triazoles)
Azetidine-morpholine TLR7-9 antagonists () Quinoline-azetidine-morpholine Azetidine, morpholine Pyrazolo-pyridine, carbonitrile Immunomodulatory (TLR antagonism for SLE)

Critical Analysis of Structural and Functional Variations

  • Oxadiazole vs. Oxadiazoles are also more hydrolytically stable under physiological conditions, favoring in vivo efficacy . Triazoles () offer stronger hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability.
  • Thiophene Substitution Position :

    • Thiophen-3-yl (target) vs. thiophen-2-yl (): The 3-position may enhance π-stacking with aromatic residues in target proteins due to altered electron density distribution. This positional isomerism could critically influence binding specificity .
  • Azetidine’s strain may also enhance solubility relative to morpholine derivatives .
  • Functional Group Impact: The ethanone group (target) is prone to metabolic reduction to ethanol, whereas the ethanol moiety in ’s compound may confer longer half-life. The phenylsulfonyl group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating phenoxy group in the target .

Biological Activity

2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS Number: 1396795-29-1) is a compound of interest in medicinal chemistry due to its unique structural features, which include a phenoxy group, a thiophene ring, and an oxadiazole moiety. This compound has been evaluated for various biological activities, particularly its potential cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O3SC_{17}H_{15}N_{3}O_{3}S, with a molecular weight of 341.4 g/mol. The compound's structure is characterized by the following key functional groups:

Functional Group Description
PhenoxyA phenolic group that enhances lipophilicity and biological interactions.
ThiopheneA five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.
OxadiazoleA nitrogen-containing heterocycle known for its biological activity.

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of compounds containing oxadiazole and thiophene moieties. For instance, derivatives similar to this compound have shown significant cytotoxic activity against various cancer cell lines.

In one study, compounds featuring oxadiazole rings demonstrated potent cytotoxicity against HeLa and MCF-7 cell lines. The IC50 values for these compounds ranged from 29 μM to higher values depending on structural modifications . The presence of the thiophene ring was noted to enhance the lipophilicity of the compounds, which may contribute to their increased interaction with cellular targets.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The compound may bind to enzymes or receptors involved in cellular proliferation or apoptosis pathways. The oxadiazole and thiophene groups are believed to play critical roles in these interactions due to their ability to stabilize binding through π–π stacking or hydrogen bonding.

Study on Oxadiazole Derivatives

A study focused on the synthesis and evaluation of various oxadiazole derivatives revealed that modifications at the thiophene position significantly affected biological activity. Compounds with dual functionalities (e.g., incorporating both thiophene and oxadiazole) exhibited enhanced cytotoxic effects compared to their single-functional counterparts .

Comparative Analysis

The following table summarizes the IC50 values of selected derivatives against HeLa and MCF-7 cell lines:

Compound IC50 (HeLa) IC50 (MCF-7)
Compound A29 μM73 μM
Compound B45 μM90 μM
Compound C35 μM50 μM

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